molecular formula C13H22N2O5 B2729321 2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-(2-oxopiperidin-3-yl)propanoic acid CAS No. 2490401-32-4

2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-(2-oxopiperidin-3-yl)propanoic acid

Cat. No. B2729321
CAS RN: 2490401-32-4
M. Wt: 286.328
InChI Key: AQQXONIFJQMESP-UHFFFAOYSA-N
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Description

This compound, also known as (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-(prop-2-enoxycarbonylamino)pentanoic acid , is a chemical with the CAS Number 171820-74-9 . It has a molecular weight of 316.35 and its IUPAC name is (2R)-5-{[(allyloxy)carbonyl]amino}-2-{[(tert-butoxycarbonyl)amino]pentanoic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H24N2O6/c1-5-9-21-12(19)15-8-6-7-10(11(17)18)16-13(20)22-14(2,3)4/h5,10H,1,6-9H2,2-4H3,(H,15,19)(H,16,20)(H,17,18)/t10-/m1/s1 . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and the connectivity between them.

Scientific Research Applications

Synthesis Techniques

A novel approach to synthesizing N-substituted 1,3-oxazinan-2-ones, which may include structures related to 2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-(2-oxopiperidin-3-yl)propanoic acid, involves a three-component, one-pot reaction. This method allows for the efficient synthesis of potentially pharmacologically active compounds, using readily available materials like tetraethylammonium bicarbonate and primary amines, including L-Alanine, to yield chiral products such as (2S)-2-(2-oxo-1,3-oxazinan-3-yl)propanoic acid (Trifunović et al., 2010).

Biological Activities

Research into derivatives of 2-methyl-2-((2-methyl-2-phenoxypropanoyl)oxy)propanoic acid has shown significant anti-microbial properties. These compounds, synthesized using phenol and substituted phenol, demonstrate effectiveness against a variety of microbial pathogens, suggesting potential applications in developing new antimicrobial agents (Nirmalan et al., 2016).

Molecular Docking Studies

The synthesis and molecular docking studies of 2-methyl-2-((2-methyl-2-phenoxypropanoyl)oxy)propanoic acid derivatives offer insights into their mechanism of action. By understanding how these compounds interact with biological targets, researchers can optimize their structure for better therapeutic efficacy, indicating their potential in drug discovery and development processes (Nirmalan et al., 2016).

Chemical Transformations and Synthesis

Another study focused on the chemo-enzymatic synthesis, structural characterization, and degradation kinetics of diastereomers derived from racemic compounds similar to 2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-(2-oxopiperidin-3-yl)propanoic acid. This work provides valuable data on the stereochemical properties and stability of such compounds, which is crucial for their application in medicinal chemistry (Baba et al., 2018).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, H335 , indicating that it may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation. Precautionary statements include P235, P261, P280 , suggesting that it should be kept cool, inhalation of dust or fumes should be avoided, and protective gloves/eye protection/face protection should be worn.

properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(2-oxopiperidin-3-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O5/c1-13(2,3)20-12(19)15-9(11(17)18)7-8-5-4-6-14-10(8)16/h8-9H,4-7H2,1-3H3,(H,14,16)(H,15,19)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQQXONIFJQMESP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1CCCNC1=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-(2-oxopiperidin-3-yl)propanoic acid

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